Extended Carbon Backbone Provides Optimal Olfactory Potency in the Phenylalkenal Series
Comparative analysis of homologous 2-phenyl-2-alkenals reveals that olfactory detection thresholds reach a minimum at eight carbon atoms (C8) for terminal phenyl-substituted aldehydes [1]. 2-Phenylhex-2-enal (C12) resides on the descending limb of this threshold-versus-chain-length curve, conferring greater odor potency per unit mass than shorter-chain analogs such as 2-phenyl-2-butenal (C10) and 2-phenyl-2-pentenal (C11) [1]. This class-level inference positions the C12 compound as a more efficient odorant in formulations where maximum sensory impact at minimal dosage is required [1].
| Evidence Dimension | Odor detection threshold trend (class-level) |
|---|---|
| Target Compound Data | C12 (2-phenylhex-2-enal) |
| Comparator Or Baseline | C8 aldehydes (threshold minimum); C10 (2-phenyl-2-butenal), C11 (2-phenyl-2-pentenal) (higher thresholds) |
| Quantified Difference | C12 chain length closer to C8 optimum than C10 or C11 |
| Conditions | Structure-odor relationship study of homologous aldehydes |
Why This Matters
Formulators can achieve equivalent sensory intensity at lower inclusion rates compared to shorter-chain analogs, reducing cost-in-use and minimizing off-notes.
- [1] Resonance. (2004). Threshold values and odor qualities of a series of alicyclic and aromatic aldehydes. Resonance, April 2004, 82-84. View Source
